molecular formula C15H13BrO3 B1276142 2-(3-Bromo-4-phenylmethoxyphenyl)acetic acid CAS No. 5884-48-0

2-(3-Bromo-4-phenylmethoxyphenyl)acetic acid

Cat. No.: B1276142
CAS No.: 5884-48-0
M. Wt: 321.16 g/mol
InChI Key: GQZFEKUVFZTZHM-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-phenylmethoxyphenyl)acetic acid is a useful research compound. Its molecular formula is C15H13BrO3 and its molecular weight is 321.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-bromo-4-phenylmethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c16-13-8-12(9-15(17)18)6-7-14(13)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZFEKUVFZTZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409039
Record name 2-(3-bromo-4-phenylmethoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5884-48-0
Record name 2-(3-bromo-4-phenylmethoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(3-Bromo-4-phenylmethoxyphenyl)acetic acid, with the CAS number 5884-48-0, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromo substituent and a methoxy group attached to a phenyl ring, contributing to its unique reactivity and biological interactions. Its molecular formula is C₁₁H₉BrO₃, indicating the presence of bromine, which is known to influence biological activity through electron-withdrawing effects.

Target of Action

This compound is primarily known for its interactions with various biochemical pathways, particularly those involving cytochrome P450 enzymes, which are crucial for drug metabolism .

Mode of Action

The compound's action involves binding to active sites of enzymes, potentially leading to either inhibition or activation depending on the specific context. The presence of the bromine atom can enhance electrophilic attack by stabilizing intermediates formed during enzymatic reactions .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that brominated compounds can possess enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antitumor Properties

The compound has been investigated for its potential antitumor effects. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like bromine is essential for enhancing cytotoxic activity against cancer cells .

Study on Anticancer Activity

A notable study analyzed the effects of similar compounds on cancer cell lines, revealing IC₅₀ values in the micromolar range. For example, compounds with similar structural characteristics showed promising results in inhibiting cell growth in A-431 and Jurkat cells, with IC₅₀ values lower than standard chemotherapeutics like doxorubicin .

CompoundCell LineIC₅₀ (μM)Reference
This compoundA-431<10
DoxorubicinA-43115

Antimicrobial Studies

In another study focusing on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 46.9–93.7 μg/mL against resistant bacterial strains .

Cellular Effects

The compound influences cellular signaling pathways, particularly those involving kinases and phosphatases. Its interaction with transcription factors can modulate gene expression, impacting cellular functions such as proliferation and apoptosis .

Dosage Effects in Animal Models

Animal studies have shown that dosage significantly affects the biological activity of this compound. Lower doses may enhance metabolic activity and cellular function, while higher doses can lead to toxicity and cellular damage .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 2-(3-Bromo-4-phenylmethoxyphenyl)acetic acid exhibit significant anticancer properties. The presence of bromine and methoxy groups in the aromatic ring contributes to the compound's ability to inhibit tumor growth. Studies have shown that derivatives of this compound can effectively target cancer cells, potentially leading to new therapeutic agents for cancer treatment .

Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant effects. In various animal models, it has demonstrated the ability to reduce seizure activity, making it a candidate for further development in treating epilepsy and related disorders. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance its efficacy .

Material Science

Synthesis of Functional Polymers
this compound serves as a precursor in the synthesis of light-responsive diblock copolymers. These materials have applications in photonic devices and smart materials due to their ability to change properties upon exposure to light. The incorporation of this compound into polymer matrices enhances their mechanical and thermal properties, making them suitable for advanced material applications .

Organic Synthesis

Building Block for Complex Molecules
This compound is utilized as a building block in organic synthesis, particularly in the preparation of more complex organic molecules. Its bromine atom allows for further substitution reactions, facilitating the creation of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .

Case Studies

Study Focus Area Findings
Study on Anticancer ActivityCancer ResearchDemonstrated significant inhibition of tumor cell proliferation through SAR analysis. Compounds with similar structures showed enhanced anticancer effects .
Anticonvulsant Activity AssessmentNeurologyThe compound exhibited promising anticonvulsant effects in animal models, indicating potential for epilepsy treatment .
Polymer Synthesis ResearchMaterial ScienceUtilized as a precursor in creating light-responsive polymers with enhanced properties suitable for photonic applications .

Preparation Methods

Regioselective Bromination of 4-Methoxyphenylacetic Acid

One well-documented method involves the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid solvent. This reaction proceeds smoothly at room temperature, yielding 2-(3-Bromo-4-methoxyphenyl)acetic acid with high regioselectivity and an 84% yield.

Experimental Conditions:

Parameter Details
Starting Material 4-Methoxyphenylacetic acid (10 g, 60.2 mmol)
Brominating Agent Bromine (9.62 g, 60.2 mmol) in acetic acid (30 mL)
Solvent Acetic acid (60 mL)
Addition Method Bromine solution added dropwise over 30 minutes
Reaction Temperature Room temperature (approx. 25°C)
Reaction Time Stirred for 60 minutes post addition
Work-up Poured into ice-water, filtered, washed, recrystallized from hot xylene
Yield 84%
Product Appearance White crystalline powder
Melting Point 386.3–387.2 K

Key Observations:

  • The bromination occurs regioselectively at the 3-position relative to the methoxy group.
  • The product retains the acetic acid functionality intact.
  • The reaction is mild and avoids overbromination or side reactions.

This method is supported by structural analysis confirming the substitution pattern and purity of the product.

Synthesis of Phenylmethoxy Substituent

The transformation of the methoxy group into a phenylmethoxy group (benzyloxy group) typically involves an etherification reaction. This can be achieved by reacting the bromo-substituted hydroxyphenylacetic acid intermediate with benzyl bromide or benzyl chloride under basic conditions.

Typical Etherification Conditions:

Parameter Details
Substrate 3-Bromo-4-hydroxyphenylacetic acid or derivative
Alkylating Agent Benzyl bromide or benzyl chloride
Base Potassium carbonate or sodium hydride
Solvent Acetone, DMF, or DMSO
Temperature Reflux or room temperature depending on base and solvent
Reaction Time Several hours (e.g., 3–24 h)
Work-up Extraction, washing, purification by chromatography

This step installs the phenylmethoxy substituent, completing the synthesis of this compound.

Alternative Synthetic Routes

While direct literature on the exact preparation of this compound is limited, related synthetic methods for similar brominated phenylacetic acids provide insight:

  • Metal sodium mediated rearrangement and carboxylation of bromonitrotoluene derivatives to form bromonitrophenylacetic acids, which can be further reduced and functionalized.
  • Use of flow reactors and dehydrating agents for halogenated acetonitrile derivatives, which may be adapted for related aromatic acetic acids.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Yield (%) Notes
1 Regioselective Bromination 4-Methoxyphenylacetic acid Br2 in Acetic acid, RT, 1 h 84 High regioselectivity at 3-position
2 Etherification 3-Bromo-4-hydroxyphenylacetic acid Benzyl bromide, K2CO3, acetone, reflux 70–90 Introduces phenylmethoxy substituent
3 Purification Crude product Recrystallization or chromatography Ensures product purity

Research Findings and Notes

  • The regioselective bromination is influenced by the electron-donating methoxy group, directing bromine to the ortho position relative to it (3-position).
  • The acetic acid moiety remains stable under bromination conditions, facilitating direct functionalization without protecting groups.
  • Etherification to form the phenylmethoxy group is a standard nucleophilic substitution on the phenolic hydroxyl, requiring careful control of base and temperature to avoid side reactions.
  • The overall synthetic route is efficient, scalable, and yields crystalline products suitable for further applications.

Q & A

Q. What synthetic methodologies are most effective for the regioselective bromination of phenylacetic acid derivatives to yield 2-(3-Bromo-4-phenylmethoxyphenyl)acetic acid?

The regioselective bromination of 4-methoxyphenylacetic acid using bromine (Br₂) in acetic acid (AcOH) is a well-established method, achieving ~84% yield . Key steps include:

  • Reagent stoichiometry : Equimolar Br₂ and substrate in AcOH at room temperature.
  • Reaction monitoring : NMR and melting point analysis confirm bromination at the 3-position.
  • Purification : Recrystallization from ethanol/water produces high-purity crystals suitable for X-ray diffraction.

Q. How can single-crystal X-ray diffraction (SC-XRD) be optimized to resolve the molecular geometry and hydrogen-bonding motifs of this compound?

SC-XRD using SHELXTL (Bruker AXS) or SHELXL software is recommended:

  • Data collection : Monochromatic CuKα radiation (λ = 1.54178 Å) at 120 K minimizes thermal motion artifacts.
  • Hydrogen bonding : Centrosymmetric dimers with R₂²(8) motifs are identified via O–H···O interactions (d = 1.82 Å) .
  • Geometric parameters : Methoxy groups are coplanar (torsion angle: 1.2°), while the acetic acid moiety is tilted 78.15° relative to the phenyl ring .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • NMR :
    • ¹H NMR : Aromatic protons adjacent to Br show deshielding (δ 7.4–7.6 ppm). Methoxy (δ ~3.8 ppm) and acetic acid (δ ~12 ppm, broad) groups confirm substitution .
    • 13C NMR : Br-induced deshielding increases C-3 carbon chemical shift (~125 ppm) .
  • FT-IR : O–H (carboxylic acid) stretch at 2500–3000 cm⁻¹ and C=O stretch at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of substituents influence the molecular geometry and reactivity of this compound?

Electron-withdrawing (Br) and donating (methoxy, acetic acid) groups alter bond angles and reactivity:

  • C–C–C angles : Br induces a larger angle (121.5°) vs. methoxy (118.2°) due to its strong electron-withdrawing nature .
  • Reactivity : Br enhances electrophilic substitution at the para position, while the methoxy group directs further functionalization via ortho/para effects .
  • Crystallography : Substituent electronic properties correlate with phenyl ring distortions, validated by SC-XRD .

Q. How can discrepancies between computational and experimental structural data (e.g., bond angles, torsion angles) be resolved?

  • DFT vs. SC-XRD : Compare computed (B3LYP/6-311+G(d,p)) and experimental bond angles. Discrepancies >2° may indicate crystal packing effects or solvent interactions .
  • Hydrogen bonding : SC-XRD reveals intermolecular O–H···O bonds not fully captured in gas-phase computations. Include solvent (AcOH) in MD simulations for accuracy .

Q. What strategies mitigate low yields in the Perkin condensation/decarboxylation sequence involving this compound for natural product synthesis (e.g., Combretastatin A-4)?

  • Reaction optimization :
    • Catalyst : Use piperidine or DMAP to accelerate condensation .
    • Temperature : Decarboxylation at 150–160°C under reduced pressure minimizes side reactions .
  • Yield analysis : Monitor by TLC (hexane/EtOAc 3:1) and HPLC (C18 column, 220 nm) to isolate intermediates .

Q. How do hydrogen-bonding motifs in the crystal lattice affect the compound’s stability and solubility?

  • Stability : Strong O–H···O dimers (R₂²(8)) increase melting point (~200°C) and reduce hygroscopicity .
  • Solubility : Dimers limit solubility in non-polar solvents (e.g., hexane), but acetic acid enhances solubility in polar aprotic solvents (DMF, DMSO) .

Q. What analytical approaches validate the purity of this compound in multi-step syntheses?

  • HPLC-MS : Use a C18 column (MeCN/H₂O + 0.1% TFA) to detect impurities (<0.5% area).
  • Elemental analysis : Match calculated (C: 44.12%, H: 3.70%, Br: 32.62%) and experimental values (±0.3%) .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for similar derivatives (e.g., 3-Bromo vs. 4-Bromo analogs)?

  • Chemical shift benchmarking : Compare with published data for 3-Bromo-4-methoxyphenylacetic acid (δ_H 7.4–7.6 ppm) vs. 4-Bromo analogs (δ_H 7.2–7.3 ppm) .
  • Decoupling experiments : Use NOESY to confirm spatial proximity of Br and methoxy groups .

Q. What factors explain variability in C–C–C angles across crystallographic studies of halogenated phenylacetic acids?

  • Crystal packing : Steric crowding from adjacent molecules distorts angles.
  • Substituent electronegativity : Higher electronegativity (Br > Cl > F) increases angle deviation from 120° .

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